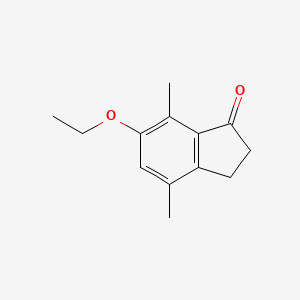
6-Ethoxy-4,7-dimethyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-4,7-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the indanone family It is characterized by its unique structure, which includes an ethoxy group and two methyl groups attached to the indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-4,7-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of 2-alkyl-1-ethynylbenzene derivatives catalyzed by ruthenium complexes in hot toluene . Another method includes the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the palladium-catalyzed carbonylative cyclization, which offers good yields and can be adapted for large-scale synthesis . The use of nickel-catalyzed reductive cyclization is also a viable option for industrial production due to its high enantiomeric induction and versatility .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-4,7-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-Ethoxy-4,7-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism by which 6-Ethoxy-4,7-dimethyl-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
Indane: A bicyclic compound with a similar core structure but lacking the ethoxy and methyl groups.
1-Indanone: Another indanone derivative with different substituents.
3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: A compound with similar structural features but different functional groups.
Uniqueness
6-Ethoxy-4,7-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
61808-29-5 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
6-ethoxy-4,7-dimethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O2/c1-4-15-12-7-8(2)10-5-6-11(14)13(10)9(12)3/h7H,4-6H2,1-3H3 |
InChI Key |
JKHWKDPOIIZHIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(CCC2=O)C(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


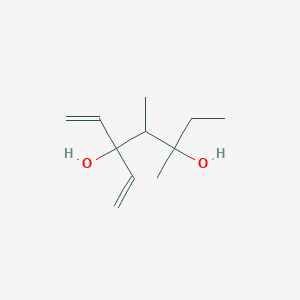
![2-Butenoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester, (Z)-](/img/structure/B14548084.png)
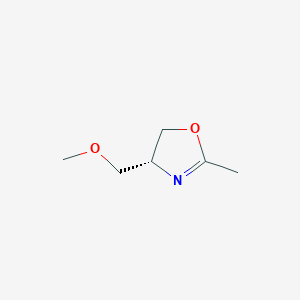
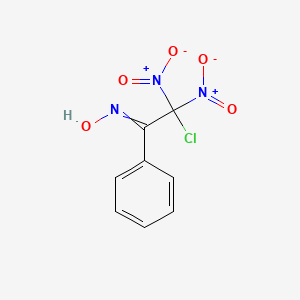
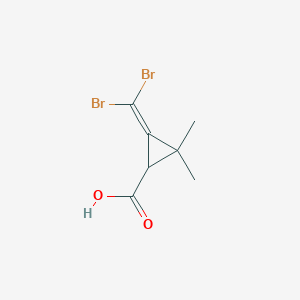
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-tryptophyl-L-tryptophan](/img/structure/B14548110.png)
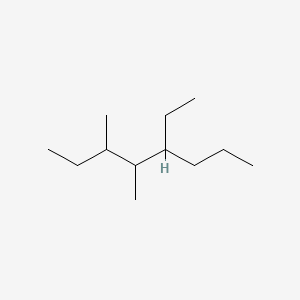
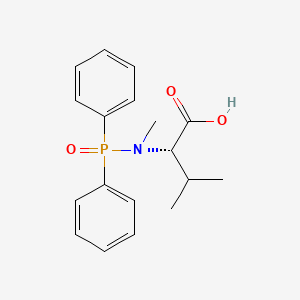
![3-[(4-Methylphenyl)methylidene]-4-oxopentanoic acid](/img/structure/B14548130.png)
![N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14548143.png)

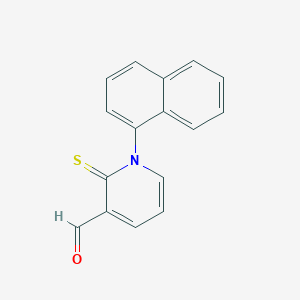
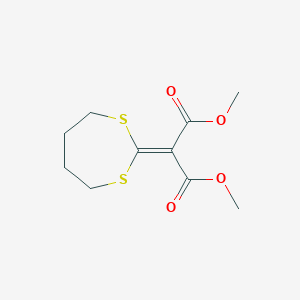
![4-[(Dimethylamino)methylidene]piperidine-2,3-dione](/img/structure/B14548170.png)
